molecular formula C6H2ClN5 B14853467 6-Chloro-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

6-Chloro-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

Cat. No.: B14853467
M. Wt: 179.57 g/mol
InChI Key: RICLPLWYXBQGRF-UHFFFAOYSA-N
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Description

6-Chloro-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core with a chlorine atom at the 6th position and a cyano group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichloropyrimidine-5-carbaldehyde with hydrazine hydrate in ethanol, followed by the addition of a cyano group . The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization and formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of this compound.

Scientific Research Applications

6-Chloro-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and cyano group enhances its reactivity and potential as a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C6H2ClN5

Molecular Weight

179.57 g/mol

IUPAC Name

6-chloro-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

InChI

InChI=1S/C6H2ClN5/c7-6-9-2-3-4(1-8)11-12-5(3)10-6/h2H,(H,9,10,11,12)

InChI Key

RICLPLWYXBQGRF-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NC2=NNC(=C21)C#N)Cl

Origin of Product

United States

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